Cytotoxic Activity of 5,7-Dibromoindole Scaffold
While direct comparative data for 5,7-Dibromo-6-methyl-1H-indole is limited, a closely related analog, 3,3'-di(5,7-dibromoindol-3-yl)-indolin-2-one, demonstrates significant cytotoxicity. This compound, synthesized from 5,7-dibromoindole, shows an IC50 of 6.64 μM against the WiDr colon cancer cell line [1]. This provides class-level evidence that the 5,7-dibromoindole core, a key structural feature shared with 5,7-Dibromo-6-methyl-1H-indole, can be a potent pharmacophore in anticancer applications, suggesting a similar potential for the target compound when appropriately derivatized.
| Evidence Dimension | Cytotoxicity against colon cancer cell line |
|---|---|
| Target Compound Data | Not directly tested; potential inferred from structurally similar derivative |
| Comparator Or Baseline | 3,3'-di(5,7-dibromoindol-3-yl)-indolin-2-one (derived from 5,7-dibromoindole) |
| Quantified Difference | IC50 = 6.64 μM |
| Conditions | WiDr colon cancer cell line |
Why This Matters
This class-level inference highlights the potential of 5,7-Dibromo-6-methyl-1H-indole as a starting material for developing anticancer agents, offering a more synthetically accessible entry point compared to less substituted indoles.
- [1] Garuda - Garba Rujukan Digital. Synthesis and cytotoxicity of 3,3'-di(5,7-dibromoindol-3-yl)-indolin-2-one. Accessed via garuda.kemdiktisaintek.go.id. View Source
